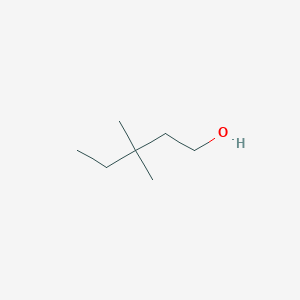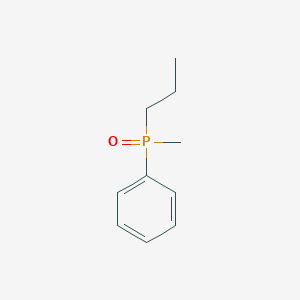
(+)-Methylphenylpropylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Methylphenylpropylphosphine oxide, also known as MPPO, is a chiral organophosphorus compound that has gained significant attention in scientific research. It is a versatile compound that has been used in various fields, including analytical chemistry, drug discovery, and environmental remediation.
Mecanismo De Acción
The mechanism of action of (+)-Methylphenylpropylphosphine oxide is not fully understood, but it is believed to involve the formation of a stable complex with the target molecule. The chiral nature of (+)-Methylphenylpropylphosphine oxide allows it to selectively bind to one enantiomer of a chiral molecule, which can be used to separate and analyze the enantiomers. In drug discovery, (+)-Methylphenylpropylphosphine oxide can act as a ligand by binding to the target protein and modulating its activity. In environmental remediation, (+)-Methylphenylpropylphosphine oxide can bind to the toxic substance and remove it from the environment.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (+)-Methylphenylpropylphosphine oxide are not well studied. However, some studies have shown that (+)-Methylphenylpropylphosphine oxide has low toxicity and does not cause significant adverse effects. In drug discovery, (+)-Methylphenylpropylphosphine oxide has been shown to have antiviral and anticancer activity, but more studies are needed to understand the mechanism of action and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (+)-Methylphenylpropylphosphine oxide for lab experiments include its chiral nature, which allows for the separation and analysis of enantiomers, and its versatility, which allows it to be used in various fields. The limitations of (+)-Methylphenylpropylphosphine oxide include its low solubility in water, which can affect its effectiveness in some applications, and its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of (+)-Methylphenylpropylphosphine oxide in scientific research. One direction is the development of new methods for the synthesis of (+)-Methylphenylpropylphosphine oxide with higher yield and purity. Another direction is the exploration of new applications for (+)-Methylphenylpropylphosphine oxide, such as its use in catalysis and material science. Additionally, more studies are needed to understand the biochemical and physiological effects of (+)-Methylphenylpropylphosphine oxide and its potential as a drug candidate. Finally, the development of new derivatives of (+)-Methylphenylpropylphosphine oxide with improved properties and effectiveness can open up new avenues for research and application.
Métodos De Síntesis
(+)-Methylphenylpropylphosphine oxide can be synthesized using different methods, including the reaction of methylphenylpropylamine with phosphorus oxychloride, followed by hydrolysis. Another method involves the reaction of 2-phenylpropanal with chlorodiphenylphosphine, followed by reduction with lithium aluminum hydride. The yield of (+)-Methylphenylpropylphosphine oxide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
(+)-Methylphenylpropylphosphine oxide has been used in various scientific research applications, including the separation and detection of chiral compounds, the development of new drugs, and the removal of toxic substances from the environment. In analytical chemistry, (+)-Methylphenylpropylphosphine oxide has been used as a chiral selector in chromatography to separate enantiomers of different compounds. In drug discovery, (+)-Methylphenylpropylphosphine oxide has been used as a ligand in the design of new drugs, such as antiviral and anticancer agents. In environmental remediation, (+)-Methylphenylpropylphosphine oxide has been used to remove toxic substances, such as heavy metals and pesticides, from contaminated water and soil.
Propiedades
Número CAS |
17170-48-8 |
|---|---|
Nombre del producto |
(+)-Methylphenylpropylphosphine oxide |
Fórmula molecular |
C10H15OP |
Peso molecular |
182.2 g/mol |
Nombre IUPAC |
[methyl(propyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H15OP/c1-3-9-12(2,11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clave InChI |
JRHQTDWRDBIQFC-UHFFFAOYSA-N |
SMILES |
CCCP(=O)(C)C1=CC=CC=C1 |
SMILES canónico |
CCCP(=O)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



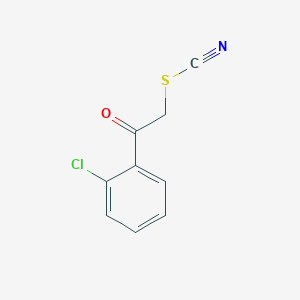


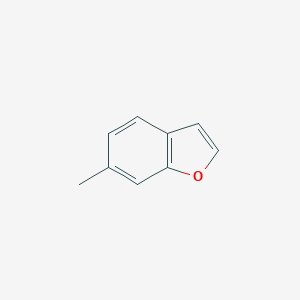
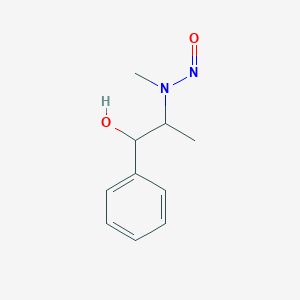
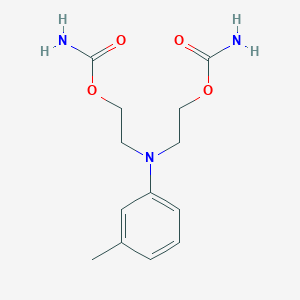
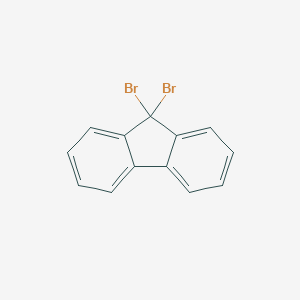
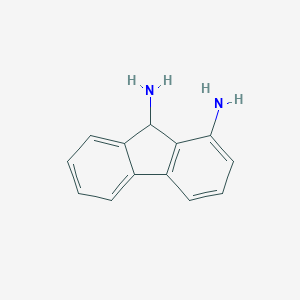
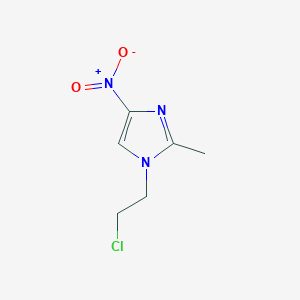
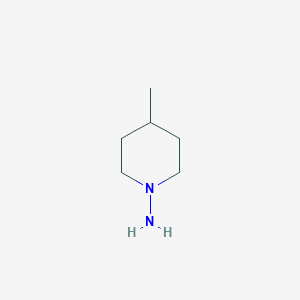
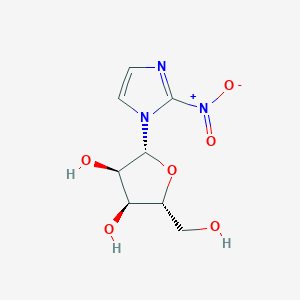
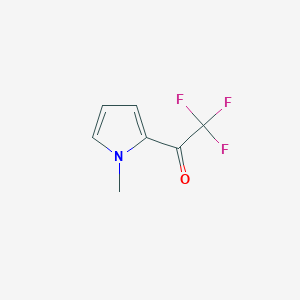
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
